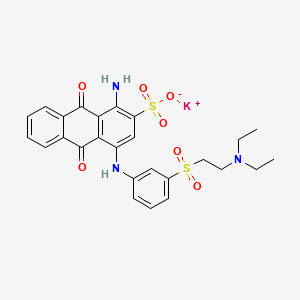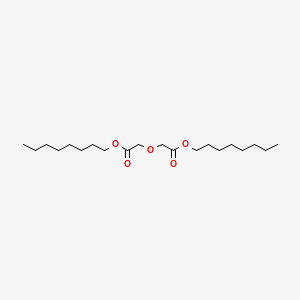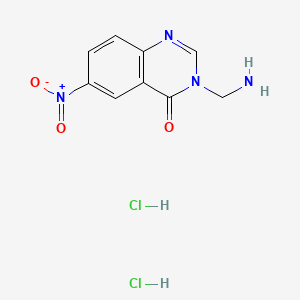
4(3H)-Quinazolinone, 3-(aminomethyl)-6-nitro-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Quinazolinone, 3-(aminomethyl)-6-nitro-, dihydrochloride is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by the presence of an aminomethyl group at the 3-position and a nitro group at the 6-position, along with two hydrochloride groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4(3H)-Quinazolinone, 3-(aminomethyl)-6-nitro-, dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with isatoic anhydride and 2-aminobenzamide as the primary starting materials.
Formation of Intermediate: The reaction of isatoic anhydride with a primary amine leads to the formation of 2-aminobenzamide.
Functional Group Introduction:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts, such as copper, can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 4(3H)-Quinazolinone, 3-(aminomethyl)-6-nitro-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include various substituted quinazolinones with different functional groups, which can exhibit diverse biological activities .
Applications De Recherche Scientifique
4(3H)-Quinazolinone, 3-(aminomethyl)-6-nitro-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 4(3H)-Quinazolinone, 3-(aminomethyl)-6-nitro-, dihydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects. The nitro group and aminomethyl group play crucial roles in the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Quinazolin-4(3H)-one: A parent compound with a similar core structure but lacking the aminomethyl and nitro groups.
2-Aminopyrimidin-4(3H)-one: Another heterocyclic compound with similar biological activities but different functional groups.
Uniqueness: 4(3H)-Quinazolinone, 3-(aminomethyl)-6-nitro-, dihydrochloride is unique due to the presence of both the aminomethyl and nitro groups, which confer specific chemical reactivity and biological activity. These functional groups enhance the compound’s potential as a therapeutic agent and its versatility in chemical synthesis .
Propriétés
Numéro CAS |
75159-36-3 |
|---|---|
Formule moléculaire |
C9H10Cl2N4O3 |
Poids moléculaire |
293.10 g/mol |
Nom IUPAC |
3-(aminomethyl)-6-nitroquinazolin-4-one;dihydrochloride |
InChI |
InChI=1S/C9H8N4O3.2ClH/c10-4-12-5-11-8-2-1-6(13(15)16)3-7(8)9(12)14;;/h1-3,5H,4,10H2;2*1H |
Clé InChI |
AOUXSGCKWGAPJJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C=N2)CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


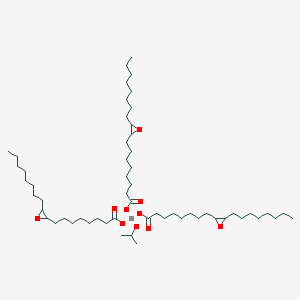
![Chromate(1-), bis[[4-[[5-chloro-2-(hydroxy-kappaO)phenyl]azo-kappaN1]naphth[2,1-d]-1,3-oxathiazol-5-ol-kappaO5] 3,3-dioxidato(2-)]-, sodium](/img/structure/B13776404.png)
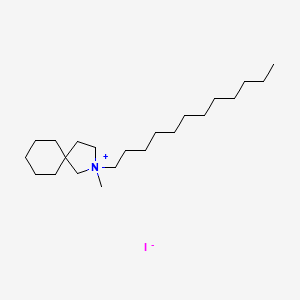
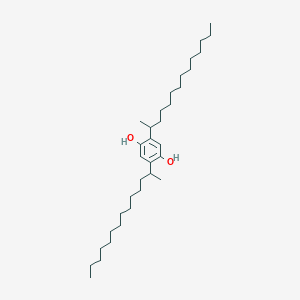
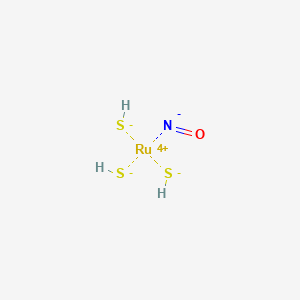
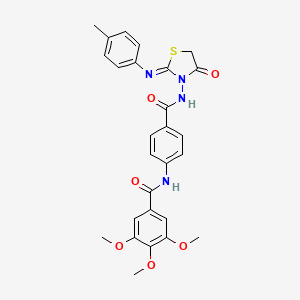
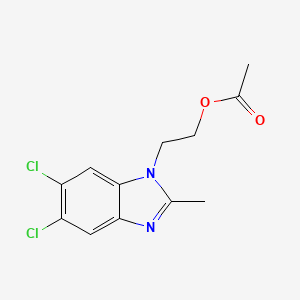
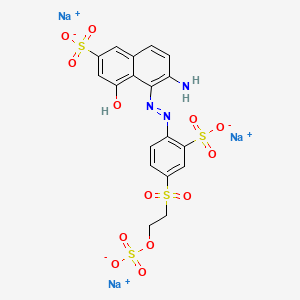
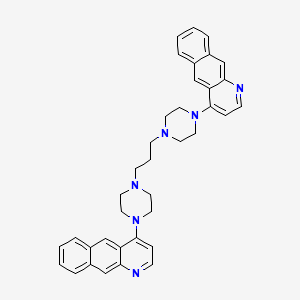
![N-(4-Bromophenyl)-N'-[4-(piperidin-1-yl)butyl]urea](/img/structure/B13776435.png)


